2-Fluoro-6-(trifluoromethyl)benzaldehyde

Description

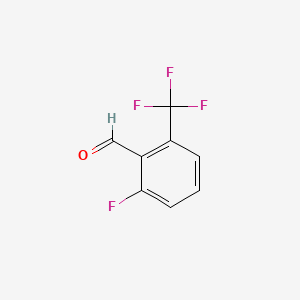

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKUGVHRTLCKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334787 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-24-7 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)benzaldehyde physical properties

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical properties, synthesis, reactivity, and handling of this compound. As a uniquely substituted aromatic aldehyde, this compound is a cornerstone intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its strategic importance stems from the synergistic effects of its ortho-fluoro and trifluoromethyl substituents, which profoundly influence its chemical behavior and the biological properties of its derivatives.

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with an ortho-fluorine atom, the reactivity of the aldehyde and the aromatic ring is further modulated, creating a versatile scaffold for advanced chemical synthesis.[3] This guide provides the foundational knowledge required to effectively utilize this powerful building block in research and development.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical properties is paramount for its successful application in synthesis, dictating choices in reaction setup, solvent selection, and purification methods. This compound is a colorless to pale yellow liquid at standard temperature and pressure.[1][4] Key physical and chemical identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 60611-24-7 | [1][5][6][7] |

| Molecular Formula | C₈H₄F₄O | [1][7][8] |

| Molecular Weight | 192.11 g/mol | [1][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Density | 1.432 g/mL at 25 °C | [6][9] |

| Boiling Point | 156 °C (at 760 mmHg) | [6][10] |

| 67 °C (at 10 mmHg) | [1] | |

| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |

| Refractive Index (n20/D) | 1.458 - 1.460 | [1][6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF) | [4] |

Structural and Spectroscopic Data

Correct structural identification is critical for ensuring material purity and predicting reactivity. The standard identifiers for this compound are provided below. Experimental spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are publicly available for reference through the NIST Chemistry WebBook, which serves as an authoritative source for spectral data.[11][12]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [7][10] |

| SMILES | Fc1cccc(c1C=O)C(F)(F)F | [6] |

| InChI Key | FAKUGVHRTLCKHB-UHFFFAOYSA-N | [6][7][10] |

Synthesis and Application Insights

From a practical standpoint, the value of this compound lies in its reactivity, which is governed by the electron-withdrawing nature of its substituents. These groups decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while simultaneously activating the aldehyde group for nucleophilic attack.

General Synthesis Strategy

The synthesis of this compound typically involves the formylation of a pre-functionalized benzene ring. A generalized, conceptual workflow starts with 1-fluoro-3-(trifluoromethyl)benzene. This approach ensures the correct ortho-positioning of the key functional groups.

This pathway is strategically advantageous as the directing effect of the fluorine and trifluoromethyl groups facilitates selective metalation at the C2 position, leading to the desired isomer upon reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Key Applications and Reactivity

This aldehyde is a crucial intermediate in the synthesis of a wide array of high-value molecules. Its utility has been demonstrated in the creation of:

-

Pharmaceuticals: It serves as a key building block for anti-inflammatory and anti-cancer drug candidates.[1]

-

Agrochemicals: It is used in the development of potent pesticides and herbicides.[1][4]

-

Heterocyclic Chemistry: It is a precursor for synthesizing complex heterocyclic systems, such as 2-amino-5-trifluoromethylquinazoline.[6][13] It has also been employed in the synthesis of substituted benzo[b]thiophene-2-carboxylates.[13]

Exemplar Experimental Protocol: Knoevenagel Condensation

To illustrate the practical utility of this compound, the following section details a representative protocol for a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction highlights the reactivity of the aldehyde functionality and is a common step in constructing more complex molecular architectures.

Objective: To synthesize (E)-ethyl 2-cyano-3-(2-fluoro-6-(trifluoromethyl)phenyl)acrylate.

Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.92 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

-

Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) followed by brine (20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product.

This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of a high-purity product, which is essential for subsequent research and development stages.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant and a combustible liquid. Adherence to standard safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Health | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |||

| H335: May cause respiratory irritation | |||

| Physical | (None specified for primary hazard) | H227: Combustible liquid |

(Data sourced from aggregated GHS information)[6][7]

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the compound can be air-sensitive.[5] Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in its unique electronic properties. The strategic placement of fluoro and trifluoromethyl groups creates a versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its physical properties, reactivity, and safety protocols, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their synthetic endeavors.

References

-

This compound CAS 60611-24-7 . Home Sunshine Pharma. [Link]

-

This compound . ChemBK. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

This compound, 95% . J&K Scientific. [Link]

-

This compound IR Spectrum . NIST Chemistry WebBook. [Link]

-

This compound Mass Spectrum . NIST Chemistry WebBook. [Link]

-

This compound General Information . NIST Chemistry WebBook. [Link]

-

Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 60611-24-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound 98 60611-24-7 [sigmaaldrich.com]

- 7. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS 60611-24-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 60611-24-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound 98 60611-24-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Chemistry

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the aldehyde functionality, imparts distinct chemical properties that are leveraged in the synthesis of complex molecular architectures. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making fluorinated building blocks like this one particularly valuable to medicinal chemists.[2] This guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine and verify the structure of this compound, offering insights into the rationale behind the selection of each technique.

Physicochemical Properties

A foundational understanding of a compound's physical properties is a prerequisite for its effective handling and analysis. This compound is a colorless to pale yellow liquid with a characteristic bitter almond-like odor.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O | [2][3] |

| Molecular Weight | 192.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 156 °C (lit.) or 67 °C at 10 mmHg | [2] |

| Density | 1.432 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.458 (lit.) | |

| CAS Number | 60611-24-7 | [2][3] |

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical workflow for this process is depicted below.

Caption: A generalized workflow for the structure elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. For a compound with multiple fluorine atoms like this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

Expected Chemical Shifts and Splitting Patterns:

-

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (with ¹⁹F). Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show characteristic splitting (C-F coupling).

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[4][5]

-

Expected Chemical Shifts:

-

Aromatic Fluorine (Ar-F): A distinct signal is expected for the fluorine atom attached to the aromatic ring.

-

Trifluoromethyl Group (-CF₃): A singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of trifluoromethyl groups on a benzene ring is typically around -60 to -63 ppm relative to a CFCl₃ standard.[6]

-

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard for ¹⁹F.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

Characteristic Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 and 2720 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Experimental Protocol for IR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structure confirmation.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (192.11).

-

Fragmentation Pattern: Characteristic fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

Data Acquisition: The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrum is recorded.

Integrated Spectroscopic Data Analysis

The true power of these techniques lies in their combined interpretation. The data from NMR, IR, and MS should be cross-correlated to build a cohesive and definitive structural assignment.

Caption: The convergence of data from multiple spectroscopic techniques confirms the proposed structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the application of modern spectroscopic techniques. Through the careful acquisition and interpretation of NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis, experimental protocols, and expected outcomes for each of these essential analytical methods, providing a comprehensive framework for researchers and scientists working with this important chemical intermediate.

References

-

ChemBK. This compound - Introduction. Available at: [Link]

-

Chem-Impex. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

MDPI. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for. Available at: [Link]

-

SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Morressier. Synthesis and analysis of derivatives of dibenzalacetone aldol products. Available at: [Link]

-

SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

-

University of Alberta. H-1 NMR Spectrum. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

ResearchGate. 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2. Available at: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available at: [Link]

-

NIST WebBook. Benzaldehyde, 2-(trifluoromethyl)-. Available at: [Link]

-

SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available at: [Link]

- Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

NIST WebBook. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 2-Fluoro-6-(trifluoromethyl)benzaldehyde in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct electron-withdrawing groups ortho to the aldehyde, imparts a combination of steric and electronic properties that offer significant advantages in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the compound's core properties, explores the mechanistic rationale for its application, and presents detailed, field-proven protocols for its use in key synthetic transformations. By elucidating the causality behind its reactivity, this document serves as a comprehensive resource for professionals seeking to leverage this versatile reagent in their research and development endeavors.

Core Compound Analysis: Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a reagent's fundamental properties is paramount to its effective application. This compound is a colorless to pale yellow liquid at room temperature, and its key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 192.11 g/mol | [1][2][3] |

| Molecular Formula | C₈H₄F₄O | [1][2][3] |

| CAS Number | 60611-24-7 | [1][2][3] |

| Density | ~1.432 g/mL at 25 °C | [2] |

| Boiling Point | 156 °C (lit.) | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1][2] |

The structural arrangement of the fluorine and trifluoromethyl groups creates a unique electronic environment that is critical to the compound's reactivity. The trifluoromethyl group is a strong electron-withdrawing group through both induction and resonance, while the fluorine atom is highly electronegative, primarily exerting an inductive electron-withdrawing effect. This pronounced electron deficiency at the aromatic ring significantly influences the reactivity of the adjacent aldehyde group.

Spectroscopic Validation

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic methods. Representative data available from public databases such as PubChem provide a reliable reference for researchers.[3]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals in the aromatic region and a downfield singlet for the aldehydic proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F and C-CF₃ couplings), and the carbon of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde, typically around 1700 cm⁻¹.

-

Mass Spectrometry: GC-MS analysis will show a molecular ion peak corresponding to the molecular weight of the compound.[3]

The Scientist's Perspective: Causality in Experimental Design

The strategic placement of the fluoro and trifluoromethyl groups ortho to the aldehyde is not arbitrary; it is a deliberate design choice that chemists exploit for several reasons.

Enhanced Electrophilicity of the Carbonyl Carbon

The potent electron-withdrawing nature of the substituents significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack, often leading to faster reaction rates and higher yields in reactions such as reductive aminations, Wittig reactions, and aldol condensations compared to less substituted benzaldehydes.

Modulating Bioavailability and Metabolic Stability

In the context of drug discovery, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a molecule's pharmacokinetic profile.[4] The trifluoromethyl group, in particular, can increase lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to a longer in vivo half-life for drug candidates containing this moiety.

Caption: Logical relationship between the compound's structure and its utility.

Field-Proven Methodologies: A Focus on Reductive Amination

Reductive amination is a cornerstone of amine synthesis and a frequent application for this aldehyde. The following protocol is a robust, self-validating system for the synthesis of a secondary amine, a common structural motif in pharmaceuticals.

Detailed Protocol: Synthesis of N-Benzyl-1-(2-fluoro-6-(trifluoromethyl)phenyl)methanamine

This two-step, one-pot procedure involves the in-situ formation of a Schiff base (imine) followed by its reduction with sodium borohydride.

Materials:

-

This compound

-

Benzylamine

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedure:

-

Imine Formation:

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.

-

Add 1.0 mmol of benzylamine to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes. The formation of the imine can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1.5 mmol of sodium borohydride to the stirred solution in small portions. Causality Note: The addition is performed slowly and at 0 °C to control the exothermic reaction and prevent over-reduction.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 10 mL of distilled water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.

-

Caption: Workflow for the reductive amination protocol.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound is more than just a substituted aromatic aldehyde; it is a strategically designed reagent that offers significant advantages in modern organic synthesis. Its enhanced electrophilicity, coupled with the beneficial pharmacokinetic properties imparted by its fluorine-containing substituents, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively utilize this versatile compound in their synthetic endeavors, with a clear understanding of the chemical principles that drive its utility.

References

-

This compound. Chem-Impex. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Müller, K., Faeh, C., & Diederich, F. (2007). Angewandte Chemie International Edition, 46(36), 6842-6869. Sourced from PubMed Central. [Link]

Sources

- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Introduction: The Significance of a Fluorinated Benzaldehyde Derivative

2-Fluoro-6-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of a wide range of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties, enhances metabolic stability, and improves the bioavailability of the resulting molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this important intermediate, offering field-proven insights into the rationale behind various experimental choices and detailed protocols for key transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges due to the presence of two strongly electron-withdrawing groups on the aromatic ring. These substituents deactivate the ring towards traditional electrophilic aromatic substitution reactions. Consequently, the most successful synthetic strategies often rely on the functionalization of a pre-substituted benzene ring through methods such as directed ortho-lithiation or the transformation of existing functional groups. This guide will explore four primary and viable synthetic pathways.

Pathway 1: Directed Ortho-lithiation of 1-Fluoro-3-(trifluoromethyl)benzene

This pathway is one of the most direct routes, leveraging the ortho-directing ability of the fluorine atom to achieve regioselective formylation.

Causality Behind Experimental Choices

The fluorine atom in 1-fluoro-3-(trifluoromethyl)benzene is a more effective directing group for lithiation than the trifluoromethyl group. The lithiation is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate. N,N-Dimethylformamide (DMF) is a common and effective formylating agent that reacts with the aryllithium species to form the desired aldehyde upon workup.

Reaction Pathway Diagram

Caption: Directed ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene.

Experimental Protocol: Ortho-lithiation and Formylation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | General knowledge |

| Reagents | n-Butyllithium, DMF | [1] |

| Solvent | Anhydrous THF | [1] |

| Temperature | -78 °C | [1] |

| Typical Yield | Moderate to good | [1] |

Pathway 2: Oxidation of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol

This pathway involves the synthesis of the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. This is a reliable two-step approach.

Causality Behind Experimental Choices

The synthesis of the benzyl alcohol can be achieved by the reduction of the corresponding benzoic acid, which in turn can be synthesized via the ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by quenching with carbon dioxide[2]. The oxidation of the primary benzyl alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) and Swern oxidation conditions are commonly employed for this transformation[3][4].

Reaction Pathway Diagram

Caption: Oxidation of 2-fluoro-6-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Swern Oxidation

-

Activator Preparation: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of dimethyl sulfoxide (DMSO, 2.7 eq) in DCM dropwise.

-

Alcohol Addition: After stirring for 5 minutes, a solution of 2-fluoro-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM is added dropwise.

-

Base Addition and Reaction: The mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (7.0 eq).

-

Workup: The reaction mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography[5].

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol | [2] |

| Reagents | Oxalyl chloride, DMSO, Triethylamine | [4][5] |

| Solvent | Anhydrous DCM | [4] |

| Temperature | -78 °C to room temperature | [4] |

| Typical Yield | Good to excellent | [4] |

Pathway 3: Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile

This pathway relies on the partial reduction of a nitrile to an aldehyde using a sterically hindered reducing agent.

Causality Behind Experimental Choices

The starting benzonitrile can be synthesized from the corresponding aniline via a Sandmeyer reaction[6][7]. The partial reduction of the nitrile to the aldehyde is effectively achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures. The low temperature is crucial to prevent over-reduction to the primary amine[8][9].

Reaction Pathway Diagram

Caption: DIBAL-H reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile.

Experimental Protocol: DIBAL-H Reduction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous toluene.

-

Reduction: The solution is cooled to -78 °C. A solution of DIBAL-H in toluene (1.0 M, 1.1 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours.

-

Quenching and Workup: The reaction is quenched at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The resulting suspension is filtered through celite.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography[8].

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-6-(trifluoromethyl)benzonitrile | [10] |

| Reagent | DIBAL-H | [8][9] |

| Solvent | Anhydrous Toluene | [8] |

| Temperature | -78 °C | [8] |

| Typical Yield | Good | [8][9] |

Pathway 4: Synthesis via Sandmeyer Reaction and Subsequent Reduction

This pathway offers a route from the corresponding aniline precursor, which can be advantageous depending on the availability of starting materials.

Causality Behind Experimental Choices

The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate[6][7]. The use of copper(I) cyanide is essential for the cyanation step. Once the benzonitrile is formed, it can be reduced to the aldehyde as described in Pathway 3.

Reaction Pathway Diagram

Caption: Synthesis via Sandmeyer reaction followed by reduction.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: 2-Fluoro-6-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of hydrobromic acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C.

-

Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 eq) in water.

-

Workup: The reaction mixture is heated to facilitate the reaction, then cooled and extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated to give the crude benzonitrile, which can be purified by chromatography or distillation before proceeding to the reduction step as outlined in Pathway 3[11].

Alternative, More Challenging Pathways

-

Vilsmeier-Haack Reaction: Direct formylation of 1-fluoro-3-(trifluoromethyl)benzene via the Vilsmeier-Haack reaction is challenging due to the electron-deficient nature of the aromatic ring. The Vilsmeier reagent is a weak electrophile and typically requires electron-rich substrates[12][13].

-

Grignard Reaction: The formation of a Grignard reagent from a precursor like 2-bromo-1-fluoro-3-(trifluoromethyl)benzene can be difficult. The presence of the fluorine atom can hinder the insertion of magnesium[14][15].

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. The directed ortho-lithiation and the reduction of the corresponding benzonitrile represent two of the most direct and efficient methods. The oxidation of the benzyl alcohol is also a highly viable and reliable approach. Each of these pathways offers a robust and scalable solution for the production of this valuable synthetic intermediate, empowering researchers and drug development professionals in their pursuit of novel and impactful molecules.

References

-

Organic Synthesis. DIBAL-H Reduction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Conditions. Nitrile to Aldehyde - Common Conditions. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. DIBAL Reducing Agent. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Semantic Scholar. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

-

Organic Chemistry Portal. Sandmeyer Trifluoromethylation. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Greener Education Materials for Chemists. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. Sandmeyer Reaction. [Link]

-

PubMed. Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene: role of autocatalysis, lithium chloride catalysis, and reversibility. [Link]

-

Greener Education Materials for Chemists. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

-

Wikipedia. Grignard reagent. [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

PubMed Central. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. [Link]

-

BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. [Link]

-

chemeurope.com. Sandmeyer reaction. [Link]

-

Organic Chemistry Tutor. Oxidation of Alcohols with PCC. [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Organic Chemistry Portal. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. [Link]

- Google Patents. Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

-

NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

-

gChem Global. Swern Oxidation. [Link]

-

Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

-

Organic Chemistry Conditions. Formylation - Common Conditions. [Link]

-

Andrew G. Myers Research Group. Directed (ortho) Metallation. [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

YouTube. making Grignard reagents. [Link]

-

Andrew G. Myers Research Group. ortho metalation. [Link]

-

Springer. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

-

Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

-

ResearchGate. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. [Link]

Sources

- 1. Regioselective lithium diisopropylamide-mediated ortholithiation of 1-chloro-3-(trifluoromethyl)benzene: role of autocatalysis, lithium chloride catalysis, and reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 10. 2-フルオロ-6-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. leah4sci.com [leah4sci.com]

IUPAC name of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications

Executive Summary

This compound is a highly functionalized aromatic aldehyde that has emerged as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring two potent electron-withdrawing groups—a fluoro and a trifluoromethyl group—ortho to the aldehyde, imparts distinct chemical properties that are highly sought after in pharmaceutical and agrochemical research. The trifluoromethyl (CF₃) group, in particular, is a well-established bioisostere for several functional groups, and its incorporation into drug candidates often leads to significant improvements in metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's fundamental properties, a robust synthetic strategy, key reactions, and principal applications, grounded in authoritative scientific principles.

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is indexed across major chemical databases, ensuring its unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 60611-24-7 | [4] |

| Molecular Formula | C₈H₄F₄O | [1] |

| SMILES | Fc1cccc(c1C=O)C(F)(F)F | [4] |

| InChI | 1S/C8H4F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11,12)/h1-4H | [4] |

| InChIKey | FAKUGVHRTLCKHB-UHFFFAOYSA-N | [4] |

Physicochemical Data Summary

The physical properties of the compound dictate its handling, reaction conditions, and purification methods. It is a combustible liquid that requires careful storage and handling.[4]

| Property | Value | Source |

| Molecular Weight | 192.11 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 156 °C (lit.) │ 67 °C at 10 mmHg | [1][4] |

| Density | 1.432 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.458 (lit.) | [4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [4] |

Structural Analysis: The Influence of Ortho-Substitution

The molecule's reactivity is dominated by the powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects of the ortho-fluoro and trifluoromethyl groups. This electronic profile has two major consequences:

-

Activation of the Aldehyde: The carbonyl carbon is rendered highly electrophilic, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity is advantageous for reactions like condensations, additions, and reductive aminations.[5]

-

Aromatic Ring Deactivation: The benzene ring is electron-deficient, making it less prone to electrophilic aromatic substitution. Conversely, it can be susceptible to nucleophilic aromatic substitution, although the substitution pattern makes this less common.

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach suggests that the most efficient strategy is the late-stage introduction of the aldehyde group onto a commercially available precursor, 1-fluoro-3-(trifluoromethyl)benzene. While classical formylation methods like the Vilsmeier-Haack reaction are possible, they often lack regioselectivity with multiple directing groups.[6] A superior strategy is a directed ortho-metalation (DoM) , where the fluorine atom directs a strong base to deprotonate the C2 position, followed by quenching with a formylating agent. This provides excellent regiochemical control.

Proposed Synthetic Protocol: Directed Ortho-Metalation and Formylation

This protocol is designed as a self-validating system, incorporating in-process checks and characterization endpoints.

Causality: The choice of n-butyllithium (n-BuLi) is critical; it is a strong, non-nucleophilic base capable of deprotonating the activated C-H bond ortho to the fluorine. Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the organolithium intermediate and its low freezing point, which is necessary for the cryogenic reaction temperature required to prevent side reactions. N,N-Dimethylformamide (DMF) serves as an efficient formylating agent.

Step-by-Step Methodology:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reagent Charging: Dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to ensure the stability of the aryllithium intermediate and prevent undesired side reactions.

-

Metalation: Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via the dropping funnel, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. Progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the C2 proton signal.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A color change is typically observed. Allow the reaction to stir for an additional 2 hours at -78 °C.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a colorless to pale yellow oil.[7]

Purification and Characterization Workflow

A systematic workflow is essential to ensure the final product meets the required purity specifications, typically ≥98% for research applications.[1]

Caption: Post-synthesis workflow for purification and validation.

Spectroscopic and Analytical Characterization

Unambiguous characterization is non-negotiable. The expected data below are based on the compound's structure and published data for similar molecules.[3][8]

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 10.4 ppm. Aromatic Protons (Ar-H): Complex multiplet pattern between δ 7.7-8.2 ppm, showing coupling to both ¹H and ¹⁹F nuclei. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 188-190 ppm. Aromatic Carbons: Multiple signals in the δ 115-165 ppm range, with characteristic C-F couplings. CF₃ Carbon: Quartet (due to C-F coupling) around δ 120-125 ppm. |

| ¹⁹F NMR | Ar-F: One signal for the single fluorine atom. -CF₃: A second, more intense signal for the trifluoromethyl group, typically around -60 to -63 ppm relative to CFCl₃. |

| IR Spectroscopy | C=O Stretch: Strong, sharp absorption band around 1705-1720 cm⁻¹. C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): Peak at m/z = 192. Key Fragments: Loss of -H (m/z=191), loss of -CHO (m/z=163).[3] |

Chemical Reactivity and Synthetic Utility

This aldehyde is a versatile intermediate, primarily due to the reactivity of its carbonyl group.

Key Reactions of the Aldehyde Functional Group

The electron-deficient nature of the aldehyde facilitates a wide array of transformations crucial for building molecular complexity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 60611-24-7 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Its Spectroscopic Implications

2-Fluoro-6-(trifluoromethyl)benzaldehyde (C₈H₄F₄O) is an aromatic aldehyde featuring two distinct electron-withdrawing groups, a fluorine atom and a trifluoromethyl group, positioned ortho to the aldehyde functionality.[1] This substitution pattern significantly influences the electronic environment of the aromatic ring and the aldehyde proton, leading to characteristic features in its various spectra. The strategic placement of these groups can impact molecular interactions and biological activity, making its unambiguous identification paramount.[2]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O | PubChem[1] |

| Molecular Weight | 192.11 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | ChemBK[3] |

| Boiling Point | 156 °C | Sigma-Aldrich |

| Density | 1.432 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.458 | Sigma-Aldrich |

| CAS Number | 60611-24-7 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show signals for the aldehyde proton and the three aromatic protons.

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the ortho substituents. It will appear as a singlet in the downfield region of the spectrum, typically around δ 10.0-10.5 ppm.

-

Aromatic Protons (C₆H₃): The three protons on the aromatic ring will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzaldehyde. The coupling constants will be crucial for assigning the specific protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm region. The carbons directly attached to the fluorine and trifluoromethyl groups will show characteristic splitting due to C-F coupling. The carbon bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (CF₃): This carbon signal will be split into a quartet by the three attached fluorine atoms.

¹⁹F NMR Spectroscopy: A Fluorine-Focused View

¹⁹F NMR is particularly informative for this molecule, providing direct insight into the electronic environment of the two different fluorine-containing groups.

-

Aromatic Fluorine (C-F): The single fluorine atom on the aromatic ring will give rise to a signal whose chemical shift is sensitive to the electronic effects of the other substituents.

-

Trifluoromethyl Group (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, intense signal. The chemical shift of this group is characteristic of trifluoromethyl groups attached to an aromatic ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher (operating at ~100 MHz for ¹³C).

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more for adequate signal-to-noise.

-

¹⁹F NMR Acquisition:

-

Spectrometer: 400 MHz or higher (operating at ~376 MHz for ¹⁹F).

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~50 ppm

-

Reference: External standard of CFCl₃ (δ = 0 ppm).

-

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3080 | Aromatic C-H stretch | Weak-Medium |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Weak |

| ~1710 | Carbonyl (C=O) stretch | Strong |

| ~1600, ~1470 | Aromatic C=C stretches | Medium |

| ~1320 | C-F stretch (trifluoromethyl) | Strong |

| ~1140 | C-F stretch (aromatic) | Strong |

The strong absorption band around 1710 cm⁻¹ is characteristic of an aromatic aldehyde where the carbonyl group is conjugated with the benzene ring. The presence of two weak bands in the 2850-2750 cm⁻¹ region, known as a Fermi doublet, is a hallmark of the aldehyde C-H stretch and is a key diagnostic feature. The strong absorptions in the 1320-1140 cm⁻¹ range are indicative of the C-F bonds in the trifluoromethyl group and the aromatic fluorine.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid samples like this compound.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is invaluable for confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound.[1]

-

Loss of H· (M-1): A peak at m/z 191 is expected due to the loss of the aldehydic hydrogen radical.[1] This is often a prominent peak in the mass spectra of aromatic aldehydes.

-

Loss of CHO· (M-29): Fragmentation of the aldehyde group can lead to a peak at m/z 163, corresponding to the loss of a formyl radical.[1]

-

Loss of F· (M-19): Loss of a fluorine atom from the aromatic ring would result in a peak at m/z 173.

-

Loss of CF₃· (M-69): Cleavage of the trifluoromethyl group would lead to a fragment at m/z 123.

The relative intensities of these fragment ions provide a unique fingerprint for the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Temperature Program: A temperature gradient is used to separate the compound from any impurities. A typical program might start at 60°C and ramp up to 300°C.

-

-

MS Detection (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to the compound is analyzed for its molecular ion and fragmentation pattern.

-

Caption: Workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The unique electronic environment created by the ortho-fluoro and trifluoromethyl substituents gives rise to a distinct set of spectral data that, when properly interpreted, allows for the unambiguous identification of this important synthetic building block. The protocols and interpretive guidance provided in this document are designed to empower researchers, scientists, and drug development professionals to confidently utilize these analytical techniques in their workflows.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

Sources

The Pivotal Role of Fluorine in Enhancing the Biological Activity of Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Incorporation of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic manipulation of molecular properties to enhance therapeutic efficacy is paramount. Among the elemental tools at the medicinal chemist's disposal, fluorine has emerged as a uniquely powerful asset.[1][2] Its introduction into organic molecules can profoundly influence a cascade of pharmacokinetic and pharmacodynamic parameters, including metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[3][4] This guide delves into the specific and potent impact of fluorination on the benzaldehyde scaffold, a versatile pharmacophore, and explores the resulting biological activities that are of significant interest to researchers, scientists, and drug development professionals. We will dissect the causality behind the enhanced bioactivity of fluorinated benzaldehydes, provide validated experimental protocols for their evaluation, and present a cohesive analysis of their structure-activity relationships.

The Unique Physicochemical Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of transformative properties to a parent molecule.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature creates a powerful inductive effect.[1][3] This seemingly simple substitution can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in vivo half-life for fluorinated drug candidates.[1][5]

-

Modulation of pKa: The inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of a molecule at physiological pH.[3] This can have profound effects on solubility, membrane permeability, and target binding.

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]

-

Altered Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.[2][4]

These fundamental principles underpin the enhanced biological activities observed in fluorinated benzaldehydes.

Antimicrobial Activity of Fluorinated Benzaldehydes and Their Derivatives

Fluorinated benzaldehydes have demonstrated notable potential as antimicrobial agents, both directly and as precursors to more complex molecules like Schiff bases.[6][7] The aldehyde functional group itself can react with biological nucleophiles, while the fluorine substitution enhances the overall efficacy.

Mechanism of Antimicrobial Action

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with and disrupt microbial cell membranes.[8] The lipophilicity, which can be modulated by fluorine substitution, plays a crucial role in this process. Furthermore, the aldehyde group can form Schiff bases with amino groups on proteins and enzymes, leading to their inactivation and subsequent inhibition of essential cellular processes.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents on the benzaldehyde ring significantly influence antimicrobial potency. Studies on Schiff bases derived from fluorinated benzaldehydes have shown that the presence of fluorine generally enhances activity. For instance, in a series of fluorinated phenylhydrazine benzaldehyde Schiff bases, specific isomers demonstrated superior activity against different bacterial strains, highlighting the importance of the fluorine substitution pattern for targeted antimicrobial action.[9][10]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated benzaldehyde derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Fluorinated Phenylhydrazine Benzaldehyde Derivative C3 | Escherichia coli | 3.81 | [9][10] |

| Fluorinated Phenylhydrazine Benzaldehyde Derivative C4 | Staphylococcus aureus | 3.45 | [9][10] |

| Fluorinated Phenylhydrazine Benzaldehyde Derivative C6 | Pseudomonas aeruginosa | 3.31 | [9][10] |

| Schiff base of Isoniazid and 2-fluorobenzaldehyde (L1) | Candida albicans | 37 | [1] |

| Schiff base of Isoniazid and 4-fluorobenzaldehyde (L4) | Candida albicans | 48 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzaldehydes.

Materials:

-

Test compounds (fluorinated benzaldehydes)

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

Procedure:

-

Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity of Fluorinated Benzaldehydes

The antiproliferative and cytotoxic effects of benzaldehyde and its derivatives have been recognized for some time.[12][13][14] Fluorination can further enhance these properties, leading to potent anticancer activity against various cancer cell lines.[8][15]

Putative Mechanisms of Anticancer Action

Fluorinated benzaldehydes may exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[15] This is often accompanied by the activation of caspases and changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

-

Inhibition of Key Signaling Pathways: Benzaldehydes have been shown to interfere with signaling pathways crucial for cancer cell growth and survival.[16]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of fluorinated benzaldehyde derivatives is highly dependent on the substitution pattern. For example, in a study on fluorinated aminophenylhydrazines derived from fluorinated benzaldehydes, a compound with five fluorine atoms exhibited the strongest cytotoxic effect on A549 lung cancer cells.[15] This suggests that the degree of fluorination can directly correlate with anticancer potency. The position of the fluorine atom is also critical, as it influences the electronic properties and steric interactions of the molecule within its biological target.

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected fluorinated compounds against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | [15] |

| Fluorinated Chalcone (Compound 2a) | HepG2 (Liver) | 67.51 | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (fluorinated benzaldehydes)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-